molecular formula C14H9BrO B13805697 7-(Bromomethyl)biphenylene-2-carbaldehyde

7-(Bromomethyl)biphenylene-2-carbaldehyde

Cat. No.: B13805697
M. Wt: 273.12 g/mol
InChI Key: MTJKRSFSUZXYIK-UHFFFAOYSA-N
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Description

1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C17H17NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a phenyl group and two methoxy groups attached to the isoquinoline core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.

Another synthetic route involves the Bischler-Napieralski reaction, where the starting material is a β-phenylethylamine derivative. This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to cyclize the intermediate to form the isoquinoline ring .

Industrial Production Methods

Industrial production of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline lies in its specific substitution pattern and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H9BrO

Molecular Weight

273.12 g/mol

IUPAC Name

7-(bromomethyl)biphenylene-2-carbaldehyde

InChI

InChI=1S/C14H9BrO/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)13(11)5-9/h1-6,8H,7H2

InChI Key

MTJKRSFSUZXYIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=C2C=C1CBr)C=O

Origin of Product

United States

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